Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate
Description
Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate (CAS: 58530-48-6, MFCD00234545) is a brominated pyridine derivative featuring an ethoxyacetate group linked via an oxygen atom to the 4-position of a 2-bromopyridine ring. This compound is notable for its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactive 2-bromo substituent, which facilitates the formation of complex molecular architectures in pharmaceutical and agrochemical synthesis . Its purity is typically ≥97%, as reported in commercial catalogues .
Properties
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRPJWDACILTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromopyridine Derivatives
Ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: L039956)
- Structure : Bromine at the 4-position of pyridine, with an acetate group at the 2-position.
- Reactivity: The 4-bromo substituent exhibits distinct electronic effects compared to the 2-bromo isomer.
- Applications : Used in synthesizing heterocyclic scaffolds for drug discovery.
Ethyl 2-(3-bromopyridin-4-yl)acetate (CAS: ChemBK-2015)
- Structure : Bromine at the 3-position, acetate at the 4-position.
- Physicochemical Properties: Molecular formula C₉H₁₀BrNO₂, molar mass 244.0852 .
- Reactivity : The 3-bromo substituent may direct electrophilic substitutions to the 2- or 6-positions, offering regioselectivity divergent from the target compound .
Functional Group Variations
Ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate
- Structure: Features an additional acetamido group on the propanoate chain.
- Molecular Weight : 331.17 .
- Applications : The acetamido group enhances hydrogen-bonding capacity, making this compound suitable for bioactive molecule synthesis (e.g., kinase inhibitors) .
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS: 1620318-88-8)
Heterocyclic and Sulfur-Containing Analogs
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine core with a thioether linkage.
- Reactivity : The sulfur atom increases nucleophilicity, enabling distinct reaction pathways (e.g., alkylation) compared to oxygen-linked analogs .
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9)
Comparative Data Table
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